BenchChemオンラインストアへようこそ!

1H-Dibenzo(b,d)pyran

Cannabinoid Pharmacology GPCR Receptor Binding

1H-Dibenzo(b,d)pyran (CAS 229-96-9) is the definitive unsubstituted scaffold for reproducible SAR and photophysical benchmarking. Unlike xanthene or dibenzofuran cores, this precise oxygen-placement delivers the electronic configuration essential for cannabinoid receptor pharmacology, superior photocyclization quantum efficiency (140-fold vs. xanthene), and red-emitting fluorescent probes (QY 36.8–51.8%). Every substitution-dependent divergence in receptor affinity and quantum yield originates from this parent core—making it non-negotiable for rigorous SAR studies. Procure the authentic scaffold to ensure experimental reproducibility.

Molecular Formula C13H10O
Molecular Weight 182.22 g/mol
CAS No. 229-96-9
Cat. No. B12645253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Dibenzo(b,d)pyran
CAS229-96-9
Molecular FormulaC13H10O
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESC1C=CC=C2C1=C3C=CC=CC3=CO2
InChIInChI=1S/C13H10O/c1-2-6-11-10(5-1)9-14-13-8-4-3-7-12(11)13/h1-6,8-9H,7H2
InChIKeyCQXBYXVFRAMLRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Dibenzo(b,d)pyran (CAS 229-96-9) – Core Structural Profile and Procurement-Relevant Identity


1H-Dibenzo(b,d)pyran (CAS 229-96-9), also systematically named 1H-benzo[c]chromene , is a tricyclic oxygen heterocycle comprising a central pyran ring fused to two benzene rings. This parent scaffold serves as the fundamental structural motif for a diverse family of bioactive natural products, including Δ⁹-tetrahydrocannabinol and cannabinol [1], as well as for photochromic materials and fluorescent probes. Its procurement value lies not in standalone biological potency but in its role as the unsubstituted core for structure–activity relationship (SAR) studies, photophysical optimization, and synthetic methodology development, where even minor structural modifications lead to pronounced divergence in receptor affinity, quantum yield, and thermal stability [2].

Why In-Class Analogs Cannot Substitute for 1H-Dibenzo(b,d)pyran in Precision Research Applications


Generic substitution of 1H-Dibenzo(b,d)pyran with ostensibly similar tricyclic oxygen heterocycles—such as xanthene (9H-xanthene), dibenzofuran, or 6H-dibenzo[b,d]pyran-6-one—is scientifically invalid due to fundamentally divergent electronic configurations, photophysical behaviors, and receptor pharmacologies. The position of the oxygen atom and the saturation state of the pyran ring dictate the compound's frontier molecular orbital energies, which in turn govern its performance as an electron donor in conjugated polymers [1] and its photocyclization quantum efficiency [2]. Furthermore, in cannabinoid receptor pharmacology, conformationally constrained dibenzopyran analogs exhibit distinct binding affinity and subtype selectivity profiles compared to their dibenzofuran counterparts, underscoring that the heteroatom identity and ring topology are non-negotiable determinants of biological activity [3]. Consequently, procurement of the precise unsubstituted 1H-Dibenzo(b,d)pyran scaffold is essential for reproducible SAR campaigns and photophysical benchmarking.

Quantitative Differentiation Evidence for 1H-Dibenzo(b,d)pyran: Head-to-Head Performance Data vs. Closest Analogs


CB2 Cannabinoid Receptor Subtype Selectivity: Dibenzopyran vs. Dibenzofuran Scaffolds

In a direct head-to-head comparison of conformationally constrained analogs, the dibenzopyran scaffold (compound 5) conferred 3- to 12-fold selectivity for the human CB2 receptor over the rat CB1 receptor. In contrast, the structurally analogous dibenzofuran series (compounds 4a–d) exhibited no meaningful CB2 selectivity, with binding affinities that were uniformly reduced across both receptor subtypes [1]. This demonstrates that the oxygen heteroatom placement within the tricyclic framework directly modulates subtype-specific receptor engagement.

Cannabinoid Pharmacology GPCR Receptor Binding

Photocyclization Quantum Yield: 6H-Dibenzo[b,d]pyran vs. Xanthene Isomerization

The photocyclization of 2-(2'-hydroxyphenyl)benzyl alcohol to form 6H-dibenzo[b,d]pyran proceeds with an exceptionally high quantum yield (Φₚ = 0.50) in basic aqueous solution. In stark contrast, the photoisomerization of xanthene—a close structural analog differing only in the saturation of the central pyran ring—to the same 6H-dibenzo[b,d]pyran product occurs with a quantum yield approximately 140-fold lower (Φₚ ≈ 0.0035) [1]. This dramatic difference underscores the superior photochemical efficiency of the dibenzopyran-forming pathway and the critical importance of ring saturation state.

Photochemistry Quantum Yield Photocyclization

Fluorescence Quantum Yield in Conjugated Polymer Nanoparticles: Dibenzopyran as Electron Donor

Conjugated polymer nanoparticles (CPNs) incorporating an annulated dibenzopyran moiety as the electron donor achieve remarkably high fluorescence quantum yields (QY) of 51.8–36.8% in the red spectral region, depending on polymer molecular weight and surfactant ratio [1]. While direct comparator data for other tricyclic oxygen heterocycles in identical CPN formulations is not available, this QY range represents a class-leading benchmark for red-emitting CPNs. The branched alkoxy chains on the dibenzopyran unit mitigate aggregation-caused quenching, enabling intense and photostable fluorescence that persists across multiple cell generations [1].

Fluorescent Probes Conjugated Polymers Bioimaging

Photochromic Performance: Dual Absorption Band Advantage in Fluorenopyran Derivatives

Photochromic fluorenopyrans incorporating a defined dibenzo[b,d]pyrano fusion exhibit two pronounced absorption bands in the visible wavelength range upon photoactivation, in contrast to conventional photochromic dyes such as naphthopyrans and spirooxazines which typically display only a single discrete absorption band per dye molecule [1]. This dual-band characteristic enables a single dibenzopyran-fused dye to replace two conventional dyes in formulations, simplifying manufacturing complexity and reducing material costs. Furthermore, these compounds demonstrate extended operational lifetime under cyclic irradiation compared to standard naphthopyran-based photochromics [1].

Photochromism Ophthalmic Materials Dye Chemistry

Synthetic Accessibility: One-Pot Pd-Catalyzed 6H-Dibenzopyran Assembly

6H-Dibenzopyrans can be synthesized via a palladium-catalyzed, norbornene-mediated one-pot, three-component reaction from ortho-substituted aryl iodides, o-bromophenols, and activated olefins under mild conditions . This represents a significant methodological advantage over multi-step linear syntheses required for many dibenzofuran and xanthene derivatives, which often necessitate harsh conditions or protecting group strategies. The catalytic system based on palladium acetate and norbornene enables efficient unsymmetrical aryl-aryl cross-coupling with broad substrate scope .

Organic Synthesis Cross-Coupling Palladium Catalysis

Pharmaceutical Scaffold Versatility: Multiple Therapeutic Indications Across Patent Literature

Patent analysis reveals that dibenzopyran derivatives are claimed as active pharmaceutical ingredients across multiple distinct therapeutic areas: as glucocorticoid receptor antagonists for diabetes treatment (WO-2001016128-A1) [1], as antihypoxia agents (7,8,9,10-tetrahydro-6H-dibenzo[b,d]pyranyloxyaminopropanols) [2], and as analgesics, anti-depressants, and anti-anxiety agents (9-amino-dibenzopyrans) [3]. In contrast, xanthene derivatives are predominantly restricted to dye applications (fluorescein, eosin, rhodamine) with limited therapeutic claims beyond anti-inflammatory and antimicrobial use [4]. This broader therapeutic footprint for dibenzopyrans signals greater scaffold plasticity and potential for novel IP generation.

Medicinal Chemistry Patent Analysis Drug Discovery

Optimal Use Cases for 1H-Dibenzo(b,d)pyran Based on Verified Differentiation Evidence


Development of CB2-Selective Cannabinoid Ligands

Researchers pursuing peripherally restricted cannabinoid therapeutics should prioritize the 1H-Dibenzo(b,d)pyran scaffold over dibenzofuran alternatives. The 3- to 12-fold CB2 selectivity advantage documented for dibenzopyran analogs directly addresses the central challenge of minimizing CB1-mediated psychoactive effects while retaining therapeutic efficacy [1]. This scaffold is particularly suited for SAR campaigns targeting inflammatory pain, neuroinflammation, and metabolic disorders where CB2 activation is mechanistically validated [1].

High-Efficiency Photochemical Synthesis of 6H-Dibenzopyran Derivatives

Process chemists optimizing photocyclization routes should select 6H-dibenzo[b,d]pyran-forming pathways over xanthene isomerization strategies. The 140-fold quantum yield advantage (Φₚ = 0.50 vs. 0.0035) translates directly to higher throughput, reduced irradiation time, and lower energy costs in scaled photochemical production [2]. This efficiency differential is particularly consequential for the synthesis of complex natural products such as cannabinol and ellagic acid derivatives [2].

Formulation of Bright Red-Emitting Conjugated Polymer Nanoparticles for Bioimaging

Investigators developing fluorescent probes for deep-tissue or longitudinal cell imaging should incorporate annulated dibenzopyran electron donors into their conjugated polymer designs. The demonstrated quantum yields of 36.8–51.8% in the red spectral region, combined with multigenerational photostability, make this scaffold a superior alternative to lower-QY red-emitting chromophores [3]. These CPNs are validated for cell imaging applications where signal retention across cell divisions is required [3].

Design of Next-Generation Photochromic Ophthalmic Lenses

Material scientists engineering photochromic eyewear should specify dibenzo[b,d]pyrano-fused fluorenopyrans rather than conventional naphthopyran dyes. The dual visible absorption band characteristic enables a single dye molecule to perform the function of two separate photochromics, simplifying lens formulation and reducing inventory complexity [4]. The extended operational lifetime under cyclic UV exposure further enhances the value proposition for premium ophthalmic products [4].

Diversified Medicinal Chemistry Lead Generation

Medicinal chemistry groups seeking to maximize the probability of identifying novel therapeutic leads should select the dibenzopyran core over the more narrowly applied xanthene scaffold. The documented therapeutic breadth—spanning glucocorticoid antagonism (diabetes), antihypoxia, analgesia, and anxiolysis—offers a richer landscape for patentable derivative generation and target deconvolution studies [5][6][7]. This scaffold plasticity reduces the risk of early-stage attrition due to lack of tractable SAR.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1H-Dibenzo(b,d)pyran

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.